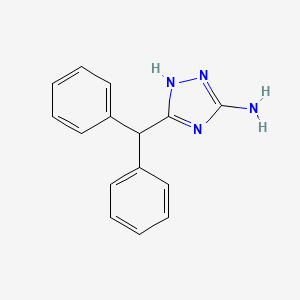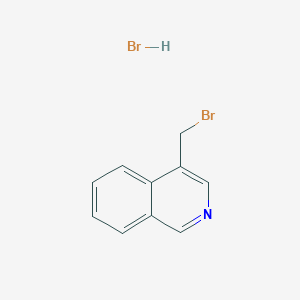![molecular formula C8H4ClN3O5S B2563901 [(7-クロロ-4-ニトロ-2,1,3-ベンゾオキサジアゾール-5-イル)チオ]-酢酸 CAS No. 442531-32-0](/img/structure/B2563901.png)
[(7-クロロ-4-ニトロ-2,1,3-ベンゾオキサジアゾール-5-イル)チオ]-酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]acetic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxadiazole ring substituted with chloro and nitro groups, which contribute to its reactivity and functionality.
科学的研究の応用
[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the development of fluorescent probes for detecting various biological molecules.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
Target of Action
Similar compounds such as 4-chloro-7-nitrobenzofurazan (nbd-chloride) are known to interact with free sulfhydryls and n-terminals within proteins .
Mode of Action
It’s worth noting that nbd-chloride, a similar compound, is used as an enzyme inhibitor and as a trapping agent for cysteine sulfenic acid .
Biochemical Pathways
Related compounds like nbd-palmitoyl-coa have been used to study the membrane translocation of lipids and to track palmitoyl-coa uptake .
Result of Action
Similar compounds like nbd-chloride are known to be used as fluorescence assay reagents, which could imply that they may have a role in signaling or visualization within the cell .
Action Environment
It’s worth noting that similar compounds like nbd-chloride are used in fluorescence assays, which could suggest that factors such as light exposure and temperature might affect their stability and efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]acetic acid typically involves the nucleophilic substitution reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole with thiol-containing compounds. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like triethylamine to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for [(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]acetic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The thiol group can be oxidized to a sulfonic acid using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols, solvents like DMSO or DMF, and bases like triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Sulfonic Acid Derivatives: From the oxidation of the thiol group.
Substituted Benzoxadiazoles: From nucleophilic substitution reactions.
類似化合物との比較
Similar Compounds
4-Chloro-7-nitrobenzofurazan: Shares the benzoxadiazole core structure but lacks the thiol and acetic acid functionalities.
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: A fluorescent glucose analog used in biological studies.
Uniqueness
[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]acetic acid is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. The presence of the thiol group allows for covalent bonding with biological targets, while the nitro and chloro groups provide sites for further chemical modifications.
特性
IUPAC Name |
2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O5S/c9-3-1-4(18-2-5(13)14)8(12(15)16)7-6(3)10-17-11-7/h1H,2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIJUUNMDKBYLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1SCC(=O)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(hydroxymethyl)-2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2563819.png)
![(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ol](/img/structure/B2563823.png)
![methyl 4-{[(2-hexyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B2563824.png)


![N-benzyl-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2563829.png)


![3-(4-Cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)propanoic acid](/img/structure/B2563834.png)


![1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2563837.png)
anilino]propanenitrile](/img/structure/B2563838.png)
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3-fluorobenzamide](/img/structure/B2563840.png)
